Bdp FL dbco

Description

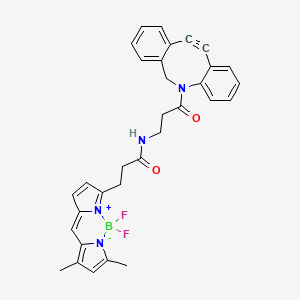

Structure

2D Structure

Properties

IUPAC Name |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29BF2N4O2/c1-22-19-23(2)38-30(22)20-28-14-13-27(39(28)33(38,34)35)15-16-31(40)36-18-17-32(41)37-21-26-9-4-3-7-24(26)11-12-25-8-5-6-10-29(25)37/h3-10,13-14,19-20H,15-18,21H2,1-2H3,(H,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFDIEDTPCWBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29BF2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Bdp FL DBCO Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism, applications, and practical considerations of using Bdp FL DBCO in copper-free click chemistry. The information is tailored for professionals in research and drug development who require a detailed understanding of this powerful bioconjugation technique.

Core Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The chemistry at the heart of this compound applications is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, allowing for the covalent labeling of biomolecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3]

The key components of this reaction are:

-

Bdp FL (BODIPY FL): A bright and highly photostable green fluorescent dye. Its fluorescence is largely insensitive to pH and solvent polarity, ensuring a reliable signal in diverse cellular environments.

-

DBCO (Dibenzocyclooctyne): A cyclooctyne molecule with significant ring strain. This strain is the driving force for the reaction.

-

Azide: A functional group (N₃) that is introduced into the biomolecule of interest through metabolic labeling or chemical modification.

The reaction proceeds as a [3+2] cycloaddition, where the strained alkyne in the DBCO molecule readily reacts with the azide to form a stable triazole linkage.[1][3] The high degree of ring strain in DBCO lowers the activation energy of this reaction, allowing it to proceed efficiently at physiological temperatures.

Quantitative Data

Photophysical Properties of this compound

The performance of this compound as a fluorescent probe is defined by the photophysical properties of its fluorophore.

| Property | Value | References |

| Absorption Maximum (λ_abs_) | 503 nm | |

| Emission Maximum (λ_em_) | 509 nm | |

| Molar Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.97 | |

| Molecular Weight | 592.49 g/mol | |

| Solubility | Good in DMF, DMSO, and DCM |

Reaction Kinetics

The speed of the SPAAC reaction is a critical factor, especially when labeling dynamic processes or low-abundance biomolecules. The reactivity of cyclooctynes is quantified by the second-order rate constant (k₂).

| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | References |

| DBCO with Benzyl Azide | ~0.1 - 1.0 | |

| BCN with Benzyl Azide | 0.07 - 0.63 | |

| DIFO with Benzyl Azide | 0.076 | |

| CuAAC (Copper-Catalyzed) | 10 - 10,000 | |

| Staudinger Ligation | ~0.001 |

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Experimental Protocols

General Protocol for Labeling Azide-Modified Proteins with this compound

This protocol outlines the general steps for conjugating a this compound to a protein that has been modified to contain an azide group.

Materials:

-

Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Anhydrous DMSO.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Spin desalting columns for purification.

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein.

-

Add a 1.5 to 10-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 20% to avoid protein precipitation.

-

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light. For sensitive biomolecules, the lower temperature is recommended.

-

Purification: Remove the unreacted this compound using a spin desalting column according to the manufacturer's instructions.

-

Analysis: The labeled protein can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning.

Protocol for Cell Surface Protein Labeling and Imaging

This protocol describes the labeling of a specific protein on the surface of live cells.

Materials:

-

Cells expressing the azide-tagged protein of interest.

-

Complete cell culture medium.

-

Phosphate-Buffered Saline (PBS), sterile.

-

This compound stock solution (1 mM in anhydrous DMSO).

-

Live-cell imaging buffer.

Procedure:

-

Cell Culture: Culture cells expressing the azide-tagged protein of interest in a suitable imaging dish.

-

Preparation of Labeling Solution: Dilute the this compound stock solution in pre-warmed, serum-free medium to a final concentration of 1-10 µM.

-

Labeling Reaction:

-

Aspirate the culture medium from the cells and gently wash once with pre-warmed PBS.

-

Add the this compound labeling solution to the cells.

-

Incubate at 37°C in a CO₂ incubator for 30-60 minutes, protected from light.

-

-

Washing: Gently wash the cells three times with pre-warmed, complete cell culture medium to remove unreacted this compound.

-

Imaging: Replace the final wash with a live-cell imaging buffer. Image the cells using a fluorescence microscope with appropriate filter sets for Bdp FL (e.g., excitation ~490/20 nm, emission ~525/50 nm).

Mandatory Visualizations

Potential Side Reactions and Considerations

While the SPAAC reaction is highly specific, a potential side reaction can occur between the strained alkyne of DBCO and free sulfhydryl groups (thiols), such as those on cysteine residues in proteins. This "thiol-yne" addition reaction is generally much slower than the desired SPAAC with azides. The rate constant for the reaction of a similar cyclooctyne, BCN, with thiols is approximately three orders of magnitude lower than its reaction with azides.

Mitigation Strategies:

-

Blocking Free Thiols: Pre-treating the protein sample with a thiol-blocking agent like iodoacetamide can prevent this side reaction.

-

Reaction Conditions: The thiol-yne reaction can be influenced by pH. Optimizing the reaction buffer may help minimize off-target labeling.

Troubleshooting

| Issue | Potential Cause | Solution |

| Low or No Product Yield | Inactive reagents. | Ensure proper storage of this compound (at -20°C, protected from light and moisture). |

| Suboptimal molar ratio. | Use a 1.5 to 10-fold molar excess of one reactant. | |

| Insufficient reaction time or temperature. | Increase incubation time or perform the reaction at a higher temperature (e.g., 37°C). | |

| High Background Fluorescence | Incomplete removal of unreacted probe. | Increase the number and duration of washing steps or use a more stringent purification method. |

| Non-specific binding of the probe. | Decrease the concentration of the this compound probe. | |

| Cell Toxicity | High concentration of the probe or DMSO. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Ensure the final DMSO concentration is below 0.1% in live-cell experiments. |

References

An In-depth Technical Guide to BDP FL DBCO: Spectral Properties and Bioorthogonal Labeling

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, BDP FL DBCO has emerged as a key reagent for fluorescently labeling azide-modified biomolecules. This guide provides a comprehensive overview of its spectral properties, characteristics, and detailed protocols for its application in copper-free click chemistry.

Core Characteristics and Spectral Properties

This compound is a bright, photostable borondipyrromethene (BODIPY) dye functionalized with a dibenzocyclooctyne (DBCO) group. This structure allows for a highly specific and efficient reaction with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1] Its fluorescence corresponds to that of fluorescein (FAM), making it compatible with standard FAM filter sets, though it offers significantly greater photostability.[1][2]

The key spectral and physical properties of this compound are summarized in the tables below. It is important to note that slight variations in these values may exist between different suppliers due to variations in measurement conditions and solvents.

Spectral Properties

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 503 nm | [2][3] |

| Emission Maximum (λem) | 509 - 512 nm | |

| Molar Extinction Coefficient (ε) | 80,000 - 92,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.97 |

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Weight | ~550.4 - 592.49 g/mol | |

| Appearance | Orange solid | |

| Solubility | Good in DMF, DMSO, and DCM | |

| Storage Conditions | Store at -20°C in the dark, desiccated. Can be shipped at room temperature. |

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol 1: General Labeling of Azide-Modified Proteins

This protocol outlines the steps for labeling a protein containing an azide group with this compound.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mM.

-

Prepare the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). Avoid buffers containing azides.

-

-

Labeling Reaction:

-

Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove unreacted this compound using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis. The choice of method will depend on the volume of the reaction and the properties of the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~503 nm (for BDP FL concentration).

-

Protocol 2: Live-Cell Imaging of Azide-Labeled Biomolecules

This protocol provides a general workflow for labeling and imaging live cells that have been metabolically or otherwise labeled with an azide-containing precursor.

-

Cell Preparation:

-

Culture cells to the desired confluency on a glass-bottom dish or chamber slide suitable for microscopy.

-

Wash the cells twice with warm, serum-free cell culture medium or PBS.

-

-

Probe Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

Dilute the stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined to maximize signal while minimizing background.

-

-

Labeling:

-

Incubate the cells with the this compound-containing medium for 30-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS or imaging buffer to remove any unbound probe.

-

Image the cells using a fluorescence microscope equipped with a standard FAM/FITC filter set (e.g., excitation ~488 nm, emission ~500-550 nm).

-

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams have been generated.

References

An In-Depth Technical Guide to Copper-Free Click Chemistry with Bdp FL DBCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of copper-free click chemistry utilizing the fluorescent probe, Bdp FL DBCO. It is designed to offer a deep understanding of the core mechanics, provide detailed experimental protocols, and present key quantitative data to facilitate the integration of this powerful bioconjugation technique into research and development workflows.

Core Principle: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The foundational principle of copper-free click chemistry with this compound is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a bioorthogonal ligation that occurs between a strained cyclooctyne, in this case, dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[1][2][3][4]

The driving force behind this reaction is the significant ring strain of the cyclooctyne ring in the DBCO molecule.[5] This inherent strain dramatically lowers the activation energy of the [3+2] cycloaddition with an azide, enabling the reaction to proceed rapidly and with high efficiency at physiological temperatures without the need for a cytotoxic copper(I) catalyst. The absence of a metal catalyst makes this reaction particularly well-suited for applications in living systems.

The reaction is highly specific, as both the DBCO and azide moieties are largely inert to the functional groups commonly found in biological systems, ensuring minimal off-target reactions. The product of the SPAAC reaction is a stable triazole linkage, covalently connecting the Bdp FL fluorophore to the target molecule of interest.

This compound is a fluorescent probe that combines the bright and photostable BODIPY FL (Bdp FL) dye with the reactive DBCO group. The Bdp FL fluorophore exhibits spectral properties similar to fluorescein (FAM) but offers significantly greater photostability. This makes this compound an excellent tool for fluorescence microscopy and other applications requiring robust and sensitive detection.

Quantitative Data

The selection of a fluorescent probe for bioorthogonal labeling is dependent on its key performance metrics. The following table summarizes the quantitative data for this compound.

| Property | Value | References |

| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | |

| Second-Order Rate Constant (k₂) | ~0.34 M⁻¹s⁻¹ (for a representative DBCO-azide reaction) | |

| Excitation Maximum (λex) | 503-504 nm | |

| Emission Maximum (λem) | 509-514 nm | |

| Extinction Coefficient (ε) | ~85,000 - 92,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.97 | |

| Molecular Weight | ~592.49 g/mol | |

| Solubility | Good in DMSO, DMF, and DCM |

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below.

Protocol 1: Live Cell Labeling and Imaging of Azide-Modified Biomolecules

This protocol describes the general procedure for labeling and imaging live mammalian cells that have been metabolically engineered to express azide-functionalized biomolecules (e.g., glycans or proteins).

1. Cell Culture and Metabolic Labeling: a. Culture a suitable mammalian cell line (e.g., HEK293T, HeLa) in the appropriate growth medium. b. To label glycans, supplement the culture medium with an azide-containing sugar analog (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) at a final concentration of 25-100 µM and incubate for 24-48 hours. c. To label proteins, use a medium deficient in methionine and supplement it with an azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA) at a final concentration of 50 µM - 4 mM for 4-24 hours.

2. Preparation of this compound Staining Solution: a. Prepare a 1 mM stock solution of this compound in anhydrous DMSO. b. On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to a final working concentration of 1-10 µM.

3. Cell Staining: a. Wash the metabolically labeled cells twice with warm phosphate-buffered saline (PBS). b. Add the diluted this compound staining solution to the cells. c. Incubate for 30-60 minutes at 37°C, protected from light.

4. Imaging: a. Wash the cells three times with warm PBS to remove any unbound probe. b. Image the cells using a fluorescence microscope equipped with appropriate filter sets for the Bdp FL dye (Excitation: ~503 nm, Emission: ~512 nm).

Protocol 2: Labeling of Purified Proteins with Azide Modifications

This protocol outlines the steps for conjugating this compound to a purified protein that has been functionalized with an azide group.

1. Reagent Preparation: a. Dissolve the azide-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4). b. Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

2. Conjugation Reaction: a. To the azide-modified protein solution, add the this compound stock solution to achieve a 1.5 to 5-fold molar excess of the dye. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

3. Purification of the Labeled Protein: a. Remove the excess, unreacted this compound using a desalting column, spin filtration, or dialysis against the desired storage buffer.

4. Characterization: a. Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~503 nm (for the Bdp FL dye).

Visualizations

Signaling Pathways and Workflows

Caption: Mechanism of the SPAAC reaction between this compound and an azide-modified biomolecule.

Caption: A generalized experimental workflow for the fluorescent labeling of live cells using this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to BDP FL DBCO: Properties, Protocols, and Applications

This guide provides a comprehensive overview of BODIPY™ FL DBCO (this compound), a high-performance fluorescent probe essential for modern biological research. We will delve into its core spectral properties, detailed experimental protocols for its use in copper-free click chemistry, and its applications in labeling and imaging biomolecules.

Introduction to this compound

This compound is a specialized fluorescent dye that combines the exceptional photophysical characteristics of the BODIPY FL fluorophore with the bioorthogonal reactivity of a dibenzocyclooctyne (DBCO) group.[1] The BODIPY FL core provides bright, stable green fluorescence, making it a superior alternative to traditional dyes like fluorescein (FAM), particularly in terms of photostability.[2][3][4]

The DBCO moiety enables covalent labeling of azide-functionalized molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry".[5] This reaction is highly efficient and bioorthogonal, meaning it proceeds rapidly within complex biological systems without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in-vivo applications.

Physicochemical and Spectroscopic Properties

The defining features of this compound are its high quantum yield, large extinction coefficient, and sharp emission spectrum, which contribute to its exceptional brightness and utility in fluorescence-based assays. These properties are summarized below.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 503 - 504 nm | |

| Emission Maximum (λem) | 509 - 514 nm | |

| Molar Extinction Coeff. (ε) | ~85,000 - 92,000 L·mol⁻¹·cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.97 | |

| Molecular Weight | 550.41 g/mol (C₃₂H₂₉BF₂N₄O₂) or 592.49 g/mol (C₃₅H₃₅N₄BF₂O₂) | |

| Solubility | Good in DMSO, DMF, DCM | |

| Appearance | Orange solid |

Core Application: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary application of this compound is the fluorescent labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide group. The strained triple bond of the DBCO ring reacts selectively and irreversibly with the azide to form a stable triazole linkage.

Detailed Experimental Protocol: Labeling of an Azide-Modified Protein

This protocol provides a general framework for labeling an azide-containing protein with this compound. Molar excess and incubation times may need optimization depending on the specific protein and desired degree of labeling.

A. Materials and Reagents:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide (NaN₃) as it will react with DBCO.

-

This compound.

-

Anhydrous DMSO or DMF.

-

Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) for purification.

B. Reagent Preparation:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF. Centrifuge briefly to pellet any undissolved solid.

-

Ensure the azide-modified protein is at a suitable concentration (typically 1-5 mg/mL) in an azide-free buffer.

C. Labeling Reaction:

-

Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Calculation Note: Molar excess = (moles of this compound) / (moles of protein).

-

-

The final concentration of the organic solvent (DMSO/DMF) should ideally be kept below 10% (v/v) to maintain protein stability.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light to prevent photobleaching of the fluorophore.

D. Purification:

-

After incubation, remove the unreacted, excess this compound from the labeled protein conjugate.

-

Equilibrate a size-exclusion chromatography column (e.g., PD-10) with the desired final buffer (e.g., PBS).

-

Apply the reaction mixture to the column and allow it to enter the resin bed.

-

Elute the labeled protein according to the manufacturer's instructions, collecting the faster-eluting, high-molecular-weight fraction which contains the purified conjugate.

E. Characterization and Storage:

-

Confirm successful labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~503 nm (for BDP FL). The degree of labeling can be calculated from these values.

-

Store the labeled protein conjugate at 4°C or -20°C, protected from light.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the fluorescent labeling and subsequent imaging of biomolecules using this compound.

Storage and Handling

-

Solid Form: this compound should be stored as a solid at -20°C, desiccated, and protected from light. Under these conditions, it is stable for up to 24 months.

-

Stock Solutions: Stock solutions in anhydrous DMSO or DMF can be prepared and stored at -20°C. It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.

-

Transportation: The compound can be shipped at ambient temperature for short durations (up to 3 weeks).

References

Biocompatibility of Bdp FL DBCO for Live Cell Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of bioorthogonal chemistry has revolutionized the field of live cell imaging, enabling the precise labeling and visualization of biomolecules in their native environment. Among the array of tools available, the pairing of BODIPY FL (Bdp FL) fluorophores with dibenzocyclooctyne (DBCO) moieties for copper-free click chemistry has gained significant traction. Bdp FL DBCO offers a bright, photostable fluorescent probe for tracking azide-modified targets within living cells. However, the introduction of any exogenous molecule into a biological system necessitates a thorough evaluation of its biocompatibility. This technical guide provides an in-depth analysis of the biocompatibility of this compound for live cell imaging applications, summarizing key quantitative data, detailing experimental protocols for assessment, and visualizing relevant workflows.

Core Biocompatibility Parameters of Fluorescent Probes

The suitability of a fluorescent probe for live-cell imaging is critically dependent on several factors that collectively define its biocompatibility. An ideal probe should exhibit minimal interference with normal cellular processes to ensure that the observed biological events are not artifacts of the labeling agent itself. The primary parameters for assessing the biocompatibility of a probe like this compound include:

-

Cytotoxicity: The intrinsic toxicity of the compound to cells, independent of light exposure. This is a fundamental measure of how the probe affects cell health and viability.

-

Phototoxicity: The toxic effects induced by the fluorescent probe when it is excited by light. This is particularly crucial for time-lapse imaging experiments that involve prolonged or repeated illumination.

-

Cell Permeability and Efflux: The ability of the probe to cross the cell membrane to reach its intracellular target and its retention within the cell. Inefficient uptake can lead to weak signals, while rapid efflux can result in signal loss over time.

-

Nonspecific Binding: The tendency of the probe to bind to cellular components other than its intended target. High nonspecific binding can lead to a poor signal-to-noise ratio and misleading localization data.

Quantitative Biocompatibility Data

While comprehensive quantitative data specifically for this compound is limited in publicly available literature, the following tables summarize available information for this compound and related BODIPY-DBCO compounds to provide a comparative overview.

Table 1: Cytotoxicity Data for this compound and Analogs

| Compound | Cell Line | Assay | Concentration | Result | Citation |

| This compound | HeLa, HEK293 | Not specified | 1 µM | Nontoxic | [1] |

| BODIPY-based Photosensitizers | HeLa | Not specified | Not specified | Low cytotoxicity in the dark | [2] |

| Estradiol-BODIPY Conjugates | MCF-7, PC-3, Fibroblasts | MTS Assay | Not specified | Non-toxic | [3] |

Table 2: Phototoxicity and Photostability

| Compound | Parameter | Observation | Citation |

| This compound | Photostability | Significantly more photostable than fluorescein (FAM) | [4] |

| BODIPY Dyes | Phototoxicity | Can be reduced by modifying the dye structure to allow for intramolecular rotation. | [5] |

| BODIPY Dyes | Phototoxicity | Can generate reactive oxygen species (ROS) upon light activation, a property utilized in photodynamic therapy (PDT). |

Table 3: Cell Permeability and Nonspecific Binding

| Compound/Moiety | Parameter | Observation | Citation |

| DBCO Moiety | Reactivity | Exhibits higher reactivity with azides compared to some other cycloalkynes. | |

| DBCO- and BCN-based BDP FL reagents | Nonspecific Binding | Showed significantly higher nonspecific affinity towards the intracellular environment compared to a novel BT9N-BDP FL reagent. | |

| FC-DBCO (a cyclooctyne-based probe) | Permeability | High cell-membrane permeability and free diffusibility in the cell. |

Experimental Protocols for Biocompatibility Assessment

To rigorously evaluate the biocompatibility of this compound in a specific experimental context, the following detailed protocols are recommended.

Protocol 1: Assessment of Cytotoxicity using a Resazurin-based Assay

This protocol provides a quantitative measure of cell viability by assessing the metabolic activity of living cells.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

-

96-well clear-bottom black plates

-

Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should span a broad range (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and an untreated control.

-

Replace the culture medium in the wells with the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plate for a period relevant to the planned live-cell imaging experiment (e.g., 24, 48, or 72 hours).

-

Resazurin Staining: After the incubation period, remove the treatment medium and wash the cells once with PBS.

-

Add 100 µL of a 1:10 dilution of the resazurin stock solution in complete medium to each well.

-

Incubate for 1-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to the fluorescent resorufin.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Subtract the background fluorescence (wells with medium and resazurin but no cells). Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percentage of cell viability. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Quantification of Phototoxicity

This protocol assesses the impact of light exposure on the viability of cells labeled with this compound.

Materials:

-

Cells labeled with this compound according to the specific imaging protocol.

-

Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM and Ethidium Homodimer-1).

-

Fluorescence microscope with an environmental chamber (37°C, 5% CO₂).

-

Image analysis software.

Procedure:

-

Cell Preparation and Labeling: Seed cells on a glass-bottom imaging dish. Label the cells with the desired concentration of this compound.

-

Imaging Setup: Place the dish on the microscope stage within the environmental chamber.

-

Phototoxicity Induction: Define two regions of interest (ROIs). Expose one ROI to the excitation light source (e.g., 488 nm laser) using the same settings and for the same duration as a typical time-lapse imaging experiment. Keep the second ROI unexposed as a control.

-

Viability Staining: After the light exposure, add the Live/Dead staining solution to the cells according to the manufacturer's instructions.

-

Image Acquisition: Acquire images of both the exposed and unexposed ROIs in the green (live cells) and red (dead cells) channels.

-

Data Analysis: Count the number of live and dead cells in both ROIs using image analysis software. Calculate the percentage of viable cells in each ROI. A significant decrease in viability in the exposed ROI compared to the unexposed ROI indicates phototoxicity.

Visualization of Experimental Workflows and Signaling Considerations

To provide a clearer understanding of the experimental processes and conceptual frameworks, the following diagrams are provided.

Caption: Workflow for assessing the cytotoxicity of this compound.

Caption: Workflow for the quantitative assessment of phototoxicity.

Caption: Conceptual diagram of potential probe-induced cellular effects.

Discussion and Recommendations

The available data suggests that this compound is a promising tool for live cell imaging due to its high photostability and generally low cytotoxicity at typical working concentrations (around 1 µM). However, researchers and drug development professionals should consider the following points to ensure the reliability and accuracy of their findings:

-

Concentration Optimization: It is crucial to use the lowest possible concentration of this compound that provides an adequate signal-to-noise ratio to minimize potential cytotoxic and off-target effects.

-

Minimizing Light Exposure: To mitigate phototoxicity, especially in long-term imaging, the intensity and duration of excitation light should be minimized. The use of sensitive detectors and efficient imaging protocols is highly recommended.

-

Control Experiments: Appropriate controls are essential to validate the observations. These should include unlabeled cells, cells treated with the vehicle (DMSO), and, if possible, cells labeled with an alternative fluorescent probe to confirm that the observed effects are not specific to this compound.

-

Assessment of Cellular Health: Beyond viability assays, it is advisable to monitor cell morphology and behavior (e.g., proliferation rate, motility) throughout the imaging experiment to detect any subtle signs of cellular stress.

-

Consideration of Nonspecific Binding: The potential for nonspecific binding of DBCO-containing probes should be considered, particularly for intracellular applications. Performing control experiments with cells that do not contain the azide-modified target can help to assess the level of background fluorescence due to nonspecific binding.

Conclusion

This compound is a powerful fluorescent probe for live-cell imaging when used judiciously. Its bright and photostable nature makes it well-suited for a variety of applications. However, a thorough understanding and assessment of its biocompatibility are paramount for obtaining reliable and meaningful biological insights. By carefully optimizing experimental conditions and performing appropriate control experiments as outlined in this guide, researchers can confidently employ this compound to unravel the complexities of dynamic cellular processes. Further studies providing more comprehensive quantitative data on the cytotoxicity, phototoxicity, and off-target effects of this compound across a wider range of cell types and conditions will be invaluable to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Modulation of Efficient Diiodo-BODIPY in vitro Phototoxicity to Cancer Cells by Carbon Nano-Onions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Uptake of Steroid-BODIPY Conjugates and Their Internalization Mechanisms: Cancer Theranostic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. researchportal.tuni.fi [researchportal.tuni.fi]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Applications of Borondipyrromethene (BODIPY) Dyes in Research

Borondipyrromethene (BODIPY) dyes are a versatile class of fluorophores that have garnered significant attention across various scientific disciplines due to their unique and highly favorable photophysical properties.[1][2][3] First synthesized in 1968, these dyes are characterized by a dipyrromethene core complexed with a BF₂ unit.[2] Their core structure allows for extensive functionalization, enabling the fine-tuning of their spectral and chemical properties for a wide array of applications.[4]

Key attributes of BODIPY dyes include high fluorescence quantum yields (often approaching 1.0), large molar extinction coefficients (>80,000 M⁻¹cm⁻¹), sharp and narrow absorption and emission peaks, and exceptional photostability. Unlike many other fluorophores, their spectral properties are generally insensitive to solvent polarity and pH, making them robust probes in complex biological environments. These characteristics have established BODIPY dyes as indispensable tools in biomedical imaging, diagnostics, and therapeutics.

Core Photophysical Properties of Common BODIPY Dyes

The versatility of the BODIPY scaffold allows for the synthesis of a broad palette of dyes spanning the visible to the near-infrared (NIR) spectrum. Modifications to the core structure can shift the excitation and emission wavelengths, a crucial feature for multiplexing and in vivo imaging. Below is a summary of the photophysical properties of several widely used BODIPY derivatives.

| Dye Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Common Solvent(s) |

| BODIPY FL | ~503 | ~512 | ~80,000 | >0.9 | Methanol, Water |

| BODIPY 493/503 | ~493 | ~503 | ~75,000 | ~0.9 | Methanol, DMSO |

| BODIPY R6G | ~528 | ~547 | ~90,000 | ~0.95 | Methanol |

| BODIPY TMR-X | ~544 | ~570 | ~60,000 | ~0.4 | Methanol |

| BODIPY TR-X | ~588 | ~616 | ~70,000 | ~0.6 | Methanol |

| BODIPY 630/650 | ~625 | ~640 | ~100,000 | ~0.9 | Methanol |

| BODIPY 650/665 | ~650 | ~665 | ~100,000 | ~0.7 | Methanol |

(Note: Values are approximate and can vary with the solvent and conjugation state. Data compiled from multiple sources.)

Key Applications in Research

High-Resolution Biological Imaging

BODIPY dyes are extensively used as fluorescent labels for a wide range of biological molecules and structures, including lipids, proteins, and nucleic acids. Their high brightness, photostability, and narrow emission spectra make them ideal for fluorescence microscopy, including confocal and two-photon microscopy.

A prominent application is the staining of lipid droplets in live and fixed cells. BODIPY 493/503, for instance, is a lipophilic dye that specifically accumulates in neutral lipid stores, allowing for the precise visualization and quantification of lipid dynamics in metabolic studies.

References

- 1. preprints.org [preprints.org]

- 2. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy[v1] | Preprints.org [preprints.org]

- 4. BODIPY Dyes as Probes and Sensors to Study Amyloid-β-Related Processes [mdpi.com]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide

Introduction: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has rapidly emerged as a cornerstone of bioorthogonal chemistry, providing researchers, scientists, and drug development professionals with a powerful tool for covalently linking molecules in complex biological systems. This [3+2] cycloaddition reaction between a strained cyclooctyne and an azide forms a stable triazole linkage without the need for a cytotoxic copper catalyst, a significant advantage over its predecessor, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The reaction's high efficiency, selectivity, and biocompatibility have made it indispensable for a wide range of applications, from in vivo imaging and proteomics to the development of antibody-drug conjugates (ADCs). This guide provides an in-depth overview of the core principles of SPAAC, detailed experimental protocols, and a quantitative comparison of commonly used reagents.

Core Principles of SPAAC

The driving force behind SPAAC is the significant ring strain of the cyclooctyne reactant. This strain is released upon the [3+2] cycloaddition with an azide, lowering the activation energy of the reaction and allowing it to proceed readily at physiological temperatures and pH. The azide and cyclooctyne functional groups are bioorthogonal, meaning they are largely unreactive with native biological molecules, ensuring that the ligation is highly specific to the intended targets.

The reaction rate of SPAAC is primarily dependent on the structure of the cyclooctyne. A variety of cyclooctynes have been developed, each with unique reactivity, stability, and steric properties, allowing for the fine-tuning of the reaction kinetics to suit specific experimental needs.

Quantitative Comparison of Cyclooctyne Reactivities

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is often desirable for labeling dynamic processes or when working with low concentrations of biomolecules. The table below summarizes the second-order rate constants for the reaction of various common cyclooctynes with benzyl azide, a standard model azide.

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.3 - 1.0 |

| Bicyclo[6.1.0]nonyne | BCN | ~0.1 - 0.3 |

| Difluorinated Cyclooctyne | DIFO | ~0.04 - 0.08 |

| Dibenzoannulated cyclooctyne | DIBO | ~0.17 |

| Biarylazacyclooctynone | BARAC | > 1.0 |

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Factors such as the choice of buffer, pH, and temperature can also influence the reaction kinetics. For instance, SPAAC reactions are generally faster at higher pH values and in certain buffer systems like HEPES compared to PBS.[1]

Experimental Protocols

Synthesis of Dibenzocyclooctyne (DBCO)

The synthesis of DBCO, a widely used cyclooctyne, can be achieved through a multi-step process starting from commercially available materials. The following is a representative, albeit challenging, synthetic route.

Step 1: Synthesis of Dibenzosuberone Oxime

-

Dissolve dibenzosuberone in a mixture of ethanol and pyridine.

-

Add hydroxylamine hydrochloride and heat the mixture to reflux for several hours.

-

Cool the reaction mixture and pour it into water to precipitate the oxime.

-

Filter and dry the crude product.

Step 2: Beckmann Rearrangement to the Lactam

-

Treat the dibenzosuberone oxime with a strong acid, such as polyphosphoric acid, at an elevated temperature.

-

Carefully add the reaction mixture to ice water to precipitate the lactam.

-

Filter, wash with water, and dry the product.

Step 3: Reduction of the Lactam to the Amine

-

Dissolve the lactam in a suitable solvent like tetrahydrofuran (THF).

-

Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0°C.

-

Allow the reaction to warm to room temperature and then reflux to ensure complete reduction.

-

Carefully quench the reaction with water and a sodium hydroxide solution.

-

Filter the aluminum salts and extract the aqueous layer with an organic solvent.

-

Dry the combined organic layers and remove the solvent under reduced pressure.

Step 4: N-Alkylation and Final Elimination to DBCO

-

Protect the resulting amine with a suitable protecting group.

-

Perform a bromination-dehydrobromination sequence to introduce the alkyne functionality. This typically involves treatment with a brominating agent followed by a strong base to induce elimination.

-

Deprotect the amine to yield the final DBCO product.

Note: This is a simplified overview. The synthesis of DBCO is complex and requires expertise in organic synthesis. Researchers are encouraged to consult detailed literature procedures.

General Protocol for Introducing Azide Groups onto Proteins

The introduction of azide groups onto proteins can be achieved through various methods, including the modification of primary amines (e.g., lysine residues) or the incorporation of unnatural amino acids.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.0)

-

Azide-functionalized N-hydroxysuccinimide (NHS) ester (e.g., Azido-PEG4-NHS ester)

-

Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is free of any primary amine-containing buffers (e.g., Tris). Exchange the buffer to PBS if necessary.

-

NHS Ester Solution Preparation: Immediately before use, dissolve the azide-functionalized NHS ester in DMSO to a stock concentration of 10-100 mM.

-

Labeling Reaction: Add a 10-20 molar excess of the azide-NHS ester solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Purification: Purify the azide-modified protein from unreacted NHS ester and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Characterization: Confirm the incorporation of the azide group and determine the degree of labeling using mass spectrometry.

General Protocol for SPAAC Bioconjugation

This protocol describes the general procedure for conjugating an azide-modified biomolecule to a DBCO-functionalized molecule.[2]

Materials:

-

Azide-modified biomolecule (e.g., protein, oligo) in a suitable buffer

-

DBCO-functionalized molecule (e.g., fluorescent dye, drug) dissolved in a compatible solvent (e.g., DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule with the DBCO-functionalized molecule. A 1.5 to 5-fold molar excess of the DBCO-reagent is often used to drive the reaction to completion.

-

Solvent Consideration: Ensure the final concentration of any organic solvent (e.g., DMSO) is compatible with the stability of the biomolecule, typically below 10% (v/v).

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. For sensitive biomolecules or slower reacting cyclooctynes, the reaction can be performed at 4°C overnight.

-

Monitoring the Reaction (Optional): The progress of the reaction can be monitored by observing the decrease in the UV absorbance of the DBCO group at around 310 nm.

-

Purification: Purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

-

Analysis: Analyze the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation.

Mandatory Visualizations

References

Methodological & Application

Application Notes and Protocols for Protein Labeling in Live Cells using Bdp FL DBCO

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioorthogonal chemistry has become an indispensable tool for the specific and non-invasive labeling of biomolecules in their native environment. One of the most prominent examples is the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that occurs efficiently under physiological conditions without the need for a toxic copper catalyst.[1][2][3][4] This makes it ideal for applications in live cells and whole organisms.[2]

The protocol described here utilizes a two-step labeling strategy. First, a metabolic precursor containing an azide group is introduced to the cells. This precursor is incorporated into a specific class of biomolecules, such as proteins or glycans, by the cell's own metabolic machinery. The second step involves the introduction of a fluorescent probe conjugated to a dibenzocyclooctyne (DBCO) group. The strained ring of the DBCO molecule reacts specifically and covalently with the azide group, resulting in the stable labeling of the target biomolecule.

This application note focuses on the use of Bdp FL DBCO , a fluorescent probe composed of a bright and photostable BODIPY™ FL (Bdp FL) dye linked to a DBCO moiety. The exceptional photophysical properties of the Bdp FL dye, including its high quantum yield and narrow emission spectrum, make it an excellent choice for fluorescence microscopy and live-cell imaging.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the Bdp FL dye and provide typical reaction conditions for DBCO-azide ligation. Note that optimal conditions for specific experimental setups should be determined empirically.

Table 1: Photophysical Properties of Bdp FL Dye

| Property | Value | References |

| Excitation Maximum (λex) | ~503 nm | |

| Emission Maximum (λem) | ~509-512 nm | |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | >0.9 | |

| Key Advantages | High photostability, pH insensitivity, high brightness |

Table 2: Typical Experimental Parameters for DBCO-Based Live Cell Labeling

| Parameter | Recommended Range | Notes | References |

| Metabolic Labeling (Azide Precursor) | |||

| Concentration | 25 - 100 µM | Varies with the precursor (e.g., Ac4ManNAz, L-azidohomoalanine) and cell type. | |

| Incubation Time | 12 - 72 hours | Dependent on the rate of metabolic incorporation. | |

| This compound Labeling | |||

| Concentration | 1 - 20 µM | Lower concentrations reduce background and potential toxicity. Optimization is recommended. | |

| Incubation Time | 30 - 120 minutes | Shorter times are possible with more reactive cyclooctynes. | |

| Incubation Temperature | 37°C | Standard cell culture conditions. |

Experimental Protocols

This section provides a general protocol for labeling proteins in live mammalian cells. This protocol assumes that a method for introducing azide groups into the target protein is already established (e.g., metabolic labeling with an azide-containing amino acid like L-azidohomoalanine (AHA)).

Materials:

-

Mammalian cells expressing the protein of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Azide-containing metabolic precursor (e.g., L-azidohomoalanine, AHA)

-

This compound stock solution (e.g., 1-10 mM in anhydrous DMSO)

-

Imaging-compatible plates or chambered cover glass

Protocol 1: Metabolic Labeling of Proteins with Azide Precursor

-

Cell Seeding: Seed the mammalian cells onto imaging-compatible plates or chambered cover glass. Allow the cells to adhere and grow to 60-80% confluency in a humidified incubator at 37°C with 5% CO₂.

-

Prepare Labeling Medium: Prepare cell culture medium containing the azide-containing metabolic precursor at the desired final concentration (e.g., 25-50 µM AHA in methionine-free medium).

-

Metabolic Incorporation: Remove the existing medium from the cells and gently wash once with pre-warmed PBS. Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells for a period sufficient for protein synthesis and incorporation of the azide precursor (typically 12-24 hours).

Protocol 2: Fluorescent Labeling with this compound

-

Prepare this compound Labeling Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM). Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-20 µM. The optimal concentration should be determined for each cell type and experimental condition to maximize signal-to-noise.

-

Washing: After metabolic labeling, remove the medium containing the azide precursor and gently wash the cells twice with pre-warmed PBS.

-

Labeling Reaction: Add the medium containing this compound to the cells.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. Protect the cells from light during this and subsequent steps.

-

Remove Unbound Probe: Remove the labeling medium and wash the cells three times with pre-warmed complete cell culture medium. An additional incubation in fresh medium for 30-60 minutes can help reduce background fluorescence.

-

Imaging: Replace the final wash with fresh pre-warmed complete cell culture medium or an appropriate imaging buffer. The cells are now ready for fluorescence microscopy imaging.

Visualizations

Diagram 1: Chemical Reaction of this compound with an Azide-Modified Protein

Caption: Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Diagram 2: Experimental Workflow for Live-Cell Protein Labeling

References

- 1. biotium.com [biotium.com]

- 2. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Imaging Glycans in Biological Systems Using Bdp FL dbco

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Bdp FL dbco, a bright and photostable fluorescent probe, for the visualization of glycans in various biological contexts. The protocols detailed below leverage the power of bioorthogonal chemistry to enable specific and sensitive detection of metabolically labeled glycans in live cells.

Introduction

Glycosylation is a fundamental post-translational modification that plays a critical role in a vast array of biological processes, including cell-cell recognition, signaling, and immune responses. The study of glycans, or "glycobiology," is therefore crucial for understanding health and disease. Metabolic glycan labeling, coupled with bioorthogonal click chemistry, has emerged as a powerful technique for imaging and analyzing glycans in their native environment.[1][2]

This method involves a two-step process:

-

Metabolic Labeling: Cells are cultured with a synthetic azido-sugar, an analog of a natural monosaccharide that contains a chemically inert azide group (-N₃). The cellular metabolic machinery incorporates this azido-sugar into nascent glycans on glycoproteins and glycolipids.[2][3]

-

Bioorthogonal Ligation: The azide-modified glycans are then covalently labeled with a fluorescent probe containing a dibenzocyclooctyne (DBCO) group, such as this compound. This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is highly specific, occurs under physiological conditions without the need for a toxic copper catalyst, and results in a stable triazole linkage.[1]

This compound is a BODIPY-based fluorophore with excellent photophysical properties, making it an ideal choice for fluorescence microscopy and flow cytometry applications.

Product Information: this compound

This compound is a highly fluorescent and photostable dye that is well-suited for live-cell imaging. Its key properties are summarized in the table below.

| Property | Value |

| Full Name | BODIPY FL dibenzocyclooctyne |

| Molecular Weight | ~592 g/mol |

| Excitation Maximum (λex) | ~503 nm |

| Emission Maximum (λem) | ~512 nm |

| Solubility | Soluble in DMSO, DMF |

| Storage | Store at -20°C, protected from light |

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key processes involved in imaging glycans using this compound.

Quantitative Data

The efficiency of metabolic labeling can vary depending on the cell type, the specific azido-sugar used, and the incubation conditions. The following tables provide example data from flow cytometry experiments.

Table 1: Fluorescence Intensity in Different Cell Lines after Labeling with Ac4ManNAz and DBCO-Fluorophore

| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) |

| A549 | Control (no Ac4ManNAz) | 15 |

| 10 µM Ac4ManNAz | 250 | |

| 20 µM Ac4ManNAz | 480 | |

| 50 µM Ac4ManNAz | 850 | |

| CHO | Control (no Ac4ManNAz) | 12 |

| 50 µM Ac4ManNAz | 950 | |

| Jurkat | Control (no Ac4ManNAz) | 20 |

| 50 µM Ac4ManNAz | 600 |

Data synthesized from multiple sources for illustrative purposes.

Table 2: Comparison of Different Azido-Sugars for Glycan Labeling in CHO Cells

| Azido-Sugar (50 µM) | Labeled Glycan Type | Mean Fluorescence Intensity (Arbitrary Units) |

| Ac4ManNAz | Sialic Acids | 950 |

| Ac4GalNAz | O-glycans | 780 |

| Ac4GlcNAz | Various Glycoconjugates | 650 |

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

The following are detailed protocols for live-cell imaging and flow cytometry analysis of glycans using this compound.

Protocol 1: Live-Cell Fluorescence Microscopy

This protocol describes the metabolic labeling of cell surface glycans with an azido-sugar and subsequent visualization using this compound.

Materials:

-

Cells of interest (e.g., A549, HeLa, CHO)

-

Complete cell culture medium

-

Peracetylated azido-sugar (e.g., Ac4ManNAz, Ac4GalNAz)

-

Anhydrous DMSO

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Live-cell imaging buffer (e.g., phenol red-free medium)

-

Glass-bottom imaging dishes or chamber slides

Procedure:

-

Cell Seeding: a. Seed cells onto glass-bottom imaging dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging. b. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

Metabolic Labeling: a. Prepare a 10 mM stock solution of the desired peracetylated azido-sugar in anhydrous DMSO. b. Dilute the azido-sugar stock solution in complete cell culture medium to the desired final concentration (typically 25-50 µM). c. Remove the old medium from the cells and replace it with the medium containing the azido-sugar. d. Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido-sugar into cellular glycans.

-

Labeling with this compound: a. Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. b. On the day of imaging, wash the cells twice with warm PBS to remove any unincorporated azido-sugar. c. Dilute the this compound stock solution in live-cell imaging buffer to a final concentration of 5-20 µM. d. Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Imaging: a. Wash the cells three times with warm live-cell imaging buffer to remove excess this compound. b. Add fresh live-cell imaging buffer to the cells. c. Image the cells using a fluorescence microscope equipped with appropriate filters for Bdp FL (e.g., excitation ~488 nm, emission ~520 nm).

Protocol 2: Flow Cytometry Analysis

This protocol allows for the quantification of cell surface glycan expression.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Peracetylated azido-sugar (e.g., Ac4ManNAz)

-

Anhydrous DMSO

-

This compound

-

PBS, pH 7.4

-

Flow cytometry staining buffer (e.g., PBS with 1-2% BSA)

-

Cell scraper or non-enzymatic cell dissociation solution

Procedure:

-

Metabolic Labeling: a. Culture cells in the presence of the desired concentration of peracetylated azido-sugar (e.g., 25-50 µM Ac4ManNAz) for 24-72 hours as described in Protocol 1.

-

Cell Harvesting: a. Gently detach the cells from the culture vessel using a cell scraper or a non-enzymatic cell dissociation solution. b. Transfer the cells to a conical tube and pellet by centrifugation (e.g., 300 x g for 5 minutes). c. Wash the cell pellet twice with ice-cold PBS.

-

Labeling with this compound: a. Prepare a solution of this compound in flow cytometry staining buffer at a final concentration of 10-25 µM. b. Resuspend the cell pellet in the this compound solution. c. Incubate for 30-60 minutes at room temperature or 37°C, protected from light, with gentle agitation.

-

Washing and Analysis: a. Pellet the cells by centrifugation and wash twice with flow cytometry staining buffer to remove unbound probe. b. Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer. c. Analyze the cells on a flow cytometer using the appropriate laser and filter settings for Bdp FL.

Troubleshooting

A common issue encountered in these experiments is a weak or absent fluorescence signal. The following decision tree can help troubleshoot this problem.

References

Application Notes and Protocols for BDP FL DBCO in Super-Resolution Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BDP FL DBCO, a bright and photostable borondipyrromethene (BODIPY) dye functionalized with a dibenzocyclooctyne (DBCO) group, for super-resolution microscopy applications. The exceptional photophysical properties of the BDP FL core, combined with the bioorthogonal reactivity of the DBCO moiety, make it a powerful tool for high-resolution imaging of cellular structures and processes.

Introduction to this compound

This compound is a fluorescent probe designed for covalent labeling of azide-modified biomolecules via copper-free click chemistry.[1][2] Its key features include:

-

Bright and Photostable Fluorophore: The BDP FL core exhibits a high fluorescence quantum yield and exceptional photostability compared to traditional dyes like fluorescein, making it well-suited for demanding super-resolution techniques that require intense laser irradiation.[3][4]

-

Bioorthogonal Labeling: The DBCO group reacts specifically and efficiently with azide moieties through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This copper-free click chemistry reaction is biocompatible and can be performed in living cells and complex biological systems without the need for a cytotoxic copper catalyst.

-

Spectral Properties: BDP FL has excitation and emission maxima in the green part of the spectrum, compatible with common laser lines and filter sets.

Quantitative Data Summary

The photophysical and chemical properties of this compound are summarized in the table below, providing a basis for comparison with other fluorophores.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~503 nm | [1] |

| Emission Maximum (λem) | ~509 nm | |

| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.97 | |

| Molecular Weight | ~592.49 g/mol | |

| Solubility | Good in DMF, DMSO, and DCM | |

| STORM Image Quality (Microtubule Width) | 80.9 ± 23.1 nm (in a non-optimized buffer) | |

| STORM Image Quality (Continuity) | 0.97 ± 0.28 photons/nm² (in a non-optimized buffer) |

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Cellular Proteins with this compound for Super-Resolution Microscopy

This protocol describes the general steps for labeling azide-modified proteins in cells with this compound for subsequent super-resolution imaging. This can be achieved by metabolically incorporating an azide-containing amino acid analog, such as L-azidohomoalanine (AHA), into newly synthesized proteins.

Materials:

-

Cells of interest cultured on high-quality glass coverslips suitable for super-resolution microscopy.

-

Methionine-free cell culture medium.

-

L-azidohomoalanine (AHA).

-

This compound.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 3% bovine serum albumin in PBS).

-

Super-resolution imaging buffer (see STORM and STED protocols below).

Procedure:

-

Metabolic Labeling:

-

Starve the cells in methionine-free medium for 1 hour to deplete endogenous methionine.

-

Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM) and incubate for 4-24 hours to allow for incorporation into newly synthesized proteins.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells three times with PBS.

-

Fix the cells with fixation buffer for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific binding.

-

-

This compound Labeling (Copper-Free Click Chemistry):

-

Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO.

-

Dilute the this compound stock solution in PBS to a final concentration of 1-10 µM.

-

Incubate the cells with the this compound solution for 1-2 hours at room temperature, protected from light.

-

Wash the cells extensively with PBS to remove unbound dye.

-

-

Preparation for Imaging:

-

The sample is now ready for mounting and imaging using a super-resolution microscope. Proceed to the specific STORM or STED imaging protocol.

-

Visualizations

Caption: General experimental workflow for super-resolution imaging using this compound.

Caption: Example signaling pathway of ligand-induced receptor dimerization and clustering.

Protocol 2: Stochastic Optical Reconstruction Microscopy (STORM) Imaging with this compound

This protocol provides guidelines for performing dSTORM imaging on samples labeled with this compound. The key to successful dSTORM is the use of an appropriate imaging buffer that promotes the photoswitching of the fluorophore between a fluorescent "on" state and a dark "off" state.

Materials:

-

Labeled sample on a coverslip (from Protocol 1).

-

STORM imaging buffer components:

-

Base Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl.

-

Oxygen Scavenging System: Glucose Oxidase (e.g., 0.5 mg/mL) and Catalase (e.g., 40 µg/mL).

-

10% (w/v) Glucose solution.

-

Reducing Agent: 100 mM MEA (cysteamine) solution.

-

-

Microscope slide.

-

Mounting medium (optional, for short-term storage).

Procedure:

-

Prepare STORM Imaging Buffer:

-

Important: Prepare the final imaging buffer immediately before use.

-

To 1 mL of Base Buffer, add 100 µL of 10% glucose solution.

-

Add the glucose oxidase and catalase.

-

Just before imaging, add 10 µL of 100 mM MEA solution. The final concentration of MEA will be 10 mM. Note that different concentrations of MEA (e.g., 100 mM) can be tested for optimal photoswitching.

-

-

Mount the Sample:

-

Place a drop of the freshly prepared STORM imaging buffer onto a clean microscope slide.

-

Carefully invert the coverslip with the labeled cells onto the drop of buffer, avoiding air bubbles.

-

Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation and oxygen entry.

-

-

STORM Imaging:

-

Place the slide on the stage of a STORM-capable microscope.

-

Locate the cells of interest using a low-power objective and brightfield or epifluorescence imaging.

-

Switch to the high-power objective (e.g., 100x oil-immersion) and use total internal reflection fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO) illumination.

-

Illuminate the sample with a high-power laser corresponding to the excitation maximum of BDP FL (~503 nm, e.g., a 488 nm or 514 nm laser). The high laser power will drive most of the fluorophores into the dark state.

-

A lower power activation laser (e.g., 405 nm) can be used to sparsely reactivate the fluorophores back to the fluorescent state.

-

Acquire a time series of thousands of images (typically 10,000-100,000 frames) with a short exposure time (e.g., 10-30 ms) to capture the stochastic blinking of individual BDP FL molecules.

-

-

Data Analysis:

-

Process the acquired image series using appropriate single-molecule localization software (e.g., ThunderSTORM, rapidSTORM, or commercial software).

-

The software will identify and localize the center of each individual fluorescence event with sub-pixel precision.

-

Reconstruct a super-resolved image from the list of localizations.

-

Protocol 3: Stimulated Emission Depletion (STED) Microscopy Imaging with this compound

This protocol outlines the general procedure for STED microscopy of samples labeled with this compound. STED microscopy achieves super-resolution by using a donut-shaped depletion laser to confine the fluorescence emission to a sub-diffraction-sized spot.

Materials:

-

Labeled sample on a coverslip (from Protocol 1).

-

STED-compatible mounting medium (e.g., Mowiol or commercial antifade mounting media).

-

Microscope slide.

Procedure:

-

Mount the Sample:

-

Place a small drop of STED-compatible mounting medium onto a microscope slide.

-

Invert the coverslip with the labeled cells onto the mounting medium.

-

Allow the mounting medium to cure according to the manufacturer's instructions.

-

-

STED Imaging:

-

Place the slide on the stage of a STED microscope.

-

Locate the region of interest using the confocal mode of the microscope.

-

Set the excitation laser to a wavelength appropriate for BDP FL (e.g., 488 nm or 514 nm).

-

Select a suitable depletion laser. For green-emitting dyes like BDP FL, a depletion laser in the range of 580-600 nm is typically effective. A 592 nm depletion laser is a common choice.

-

Adjust the power of the excitation laser to obtain a good signal-to-noise ratio in confocal mode.

-

Gradually increase the power of the depletion laser. As the depletion laser power increases, the resolution of the image will improve. Optimize the depletion laser power to achieve the desired resolution without excessive photobleaching.

-

Acquire STED images by scanning the co-aligned excitation and depletion laser beams across the sample.

-

For 3D STED, a z-stack of images can be acquired.

-

-

Image Processing:

-

The raw STED images may require deconvolution to further enhance image quality and remove any residual haze. Use appropriate deconvolution software with the correct point spread function (PSF) for your STED system.

-

Conclusion

This compound is a versatile and powerful tool for super-resolution microscopy. Its bright and photostable nature, combined with the specificity of copper-free click chemistry, enables high-resolution imaging of a wide range of biological targets. The protocols provided here offer a starting point for researchers to apply this compound in their own STORM and STED experiments, paving the way for new discoveries in cell biology and drug development. Optimization of labeling conditions, imaging buffers, and instrument parameters will be crucial for achieving the best possible results in specific applications.

References

Application Notes and Protocols for Flow Cytometry Analysis of Bdp FL DBCO Labeled Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern cellular analysis, precision and sensitivity are paramount. The use of bioorthogonal chemistry, specifically the copper-free click reaction between a dibenzocyclooctyne (DBCO) moiety and an azide group, has emerged as a powerful tool for labeling biomolecules in living systems with minimal perturbation. This application note details the use of Bdp FL DBCO, a bright and photostable green fluorescent dye, for the analysis of azide-labeled cells by flow cytometry.

This compound is a borondipyrromethene (BODIPY) fluorophore conjugated to a DBCO group.[1] This structure allows for a highly specific and efficient covalent labeling of cells that have been metabolically engineered to display azide groups on their surface glycoproteins.[2] The strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it occurs efficiently under physiological conditions without interfering with native biochemical processes.[3] The exceptional brightness and photostability of the Bdp FL dye make it an ideal candidate for flow cytometry applications, where robust and reproducible fluorescent signals are crucial.[4]

These notes provide a comprehensive guide, from the principles of metabolic labeling to detailed protocols for cell preparation, labeling with this compound, and subsequent flow cytometric analysis.

Data Presentation

Table 1: Spectral and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 503 nm | [5] |

| Emission Maximum (λem) | 509 - 514 nm | |

| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.97 | |

| Solubility | Good in DMSO, DMF, DCM | |

| Storage | Store at -20°C, protected from light |

Table 2: Illustrative Comparison of Bdp FL and Fluorescein (FITC)

| Feature | Bdp FL | Fluorescein (FITC) |

| Brightness | Very High | High |

| Photostability | High | Low |

| pH Sensitivity | Low | High |

| Excitation (nm) | ~503 | ~495 |

| Emission (nm) | ~512 | ~519 |

| Quantum Yield | ~0.97 | ~0.92 |

Signaling Pathway and Experimental Workflow

The core of this application lies in the bioorthogonal copper-free click chemistry reaction.

Caption: Bioorthogonal labeling workflow for flow cytometry.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with Azido Sugars

This protocol describes the introduction of azide groups onto the cell surface glycans.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Azido sugar (e.g., N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz))

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Culture mammalian cells in an appropriate medium and conditions to the desired confluency.

-

Prepare Azido Sugar Stock Solution: Dissolve the azido sugar in DMSO to prepare a stock solution (e.g., 50 mM).

-

Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to a final concentration of 25-50 µM. The optimal concentration may vary depending on the cell line and should be determined empirically.

-

Incubation: Incubate the cells for 2-3 days to allow for the metabolic incorporation of the azido sugar into the cell surface glycans.

-

Harvesting Cells:

-

Adherent cells: Wash the cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Neutralize the dissociation reagent with complete medium.

-

Suspension cells: Collect the cells by centrifugation.

-

-

Washing: Wash the cells twice with ice-cold PBS containing 1% Bovine Serum Albumin (BSA) by centrifugation at 300 x g for 5 minutes.

Caption: Experimental workflow for metabolic labeling of cells.

Protocol 2: Labeling of Azide-Modified Cells with this compound

This protocol details the copper-free click chemistry reaction to fluorescently label the azide-presenting cells.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

This compound

-

Anhydrous DMSO

-

PBS with 1% BSA (FACS Buffer)

Procedure:

-

Prepare this compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Store any unused stock solution at -20°C, protected from light.

-